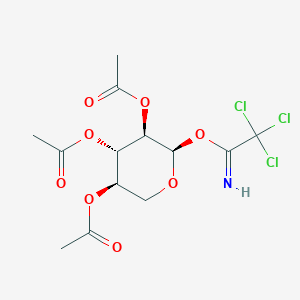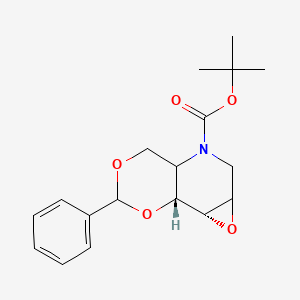
2,3-Anhydro-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,5-deoxy-1,5-imino-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemically synthesized sugars and their derivatives, which have been extensively studied for their unique chemical and physical properties. These compounds are of interest due to their potential applications in pharmaceuticals, especially as inhibitors or modulators of biological processes.
Synthesis Analysis
Synthesis of similar compounds often starts from readily available sugars like D-mannitol, which undergo various chemical transformations, including protection and deprotection steps, to introduce specific functional groups. For example, 6-Amino-2,5-anhydro-6-deoxy- and -1,6-dideoxy-D-glucitol derivatives were synthesized from D-mannitol through a series of steps including bromination, azide replacement, and methylation (Kuszmann & Dvortsák, 1983).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, has been used to determine the configuration and conformation of synthesized compounds. For instance, the structure of related N-(tert-butyloxycarbonyl)-protected compounds was elucidated through single crystal X-ray analysis (Baker, Condon, & Spanton, 1992).
Chemical Reactions and Properties
Chemical reactions involving these compounds often explore the reactivity of functional groups introduced during synthesis. For example, the synthesis of derivatives from methyl 3-O-benzyl-2,6-dideoxy-2,6-imino-α-D-mannofuranoside illustrates the divergent pathways for creating polyhydroxylated piperidines, highlighting the compound's versatility (Fleet, Fellows, & Smith, 1987).
Physical Properties Analysis
Physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Studies like those on 2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol provide insights into the compound's characteristics and its derivatives through spectral analysis and proton-n.m.r. analysis (Koerner, Voll, & Younathan, 1977).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
- The development of catalytic non-enzymatic kinetic resolution methods represents a significant advancement in asymmetric synthesis, providing high enantioselectivity and yield for both products and recovered starting materials. This approach has become increasingly important in organic synthesis, highlighting the potential relevance of complex molecules like the one you mentioned in facilitating specific reactions or serving as intermediates in the synthesis of chiral compounds (Pellissier, 2011).
Environmental Fate and Treatment
- Studies on the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, which share structural similarities with benzylidene derivatives, provide insights into the potential environmental impact and behavior of complex organic molecules. These studies emphasize the need for understanding the environmental behaviors of novel compounds, including their contamination sources, transformation products, and potential effects on human health and ecosystems (Liu & Mabury, 2020).
Bioactivities and Applications
- The exploration of natural sources and bioactivities of related phenolic compounds, such as 2,4-di-tert-butylphenol and its analogs, showcases the diverse potential applications of complex molecules in biotechnology, pharmaceuticals, and environmental science. These studies illustrate the biological relevance and utility of such compounds, potentially including the one in your query, in various fields ranging from antimicrobial activities to environmental remediation (Zhao et al., 2020).
Eigenschaften
IUPAC Name |
tert-butyl (1R,2S)-10-phenyl-3,9,11-trioxa-6-azatricyclo[5.4.0.02,4]undecane-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-18(2,3)24-17(20)19-9-13-15(22-13)14-12(19)10-21-16(23-14)11-7-5-4-6-8-11/h4-8,12-16H,9-10H2,1-3H3/t12?,13?,14-,15+,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJPAXYKZQBUAX-MJHWXPEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(O2)C3C1COC(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2[C@H](O2)[C@H]3C1COC(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675617 |
Source


|
| Record name | tert-Butyl (7aS,7bR)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]oxireno[d]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46780397 | |
CAS RN |
133697-22-0 |
Source


|
| Record name | tert-Butyl (7aS,7bR)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]oxireno[d]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

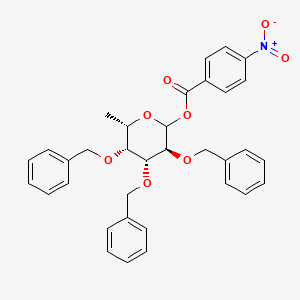
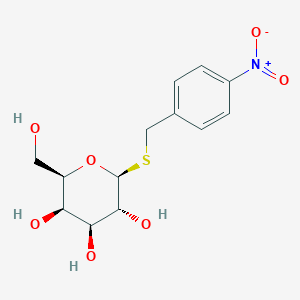
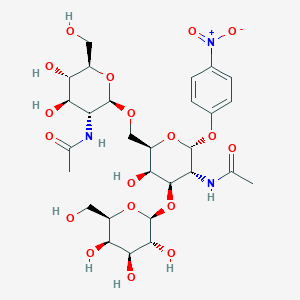

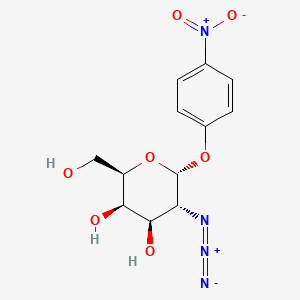
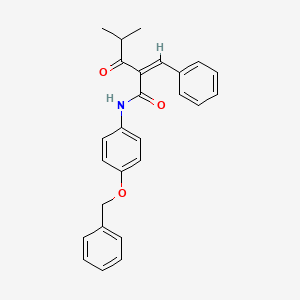

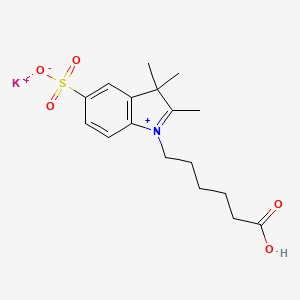

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)
![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)
